molecular formula C4H4N2O2S2 B15180661 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one CAS No. 78972-51-7

6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one

Cat. No.: B15180661
CAS No.: 78972-51-7
M. Wt: 176.2 g/mol
InChI Key: KLEVLAOKPYVALO-UHFFFAOYSA-N
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Description

6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a chemical compound belonging to the thiazine class, characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound with suitable reagents to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions of this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antifungal, and anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share structural similarities with 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one and exhibit diverse biological activities.

  • Indole derivatives: These compounds also have similar biological activities and applications.

Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets and pathways.

Properties

CAS No.

78972-51-7

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

6-methoxy-2-sulfanylidene-1,3,5-thiadiazin-4-one

InChI

InChI=1S/C4H4N2O2S2/c1-8-3-5-2(7)6-4(9)10-3/h1H3,(H,6,7,9)

InChI Key

KLEVLAOKPYVALO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC(=S)S1

Origin of Product

United States

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